molecular formula C13H13NO B13251199 3-(Naphthalen-1-yl)azetidin-3-ol

3-(Naphthalen-1-yl)azetidin-3-ol

Cat. No.: B13251199
M. Wt: 199.25 g/mol
InChI Key: GYIBYLJCPPMQKB-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)azetidin-3-ol is a heterocyclic compound that features a four-membered azetidine ring with a hydroxyl group and a naphthalene moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza-Michael addition, where an azetidine precursor reacts with a naphthalene derivative under basic conditions . Another approach involves the Suzuki–Miyaura cross-coupling reaction, where a brominated azetidine intermediate is coupled with a naphthalene boronic acid .

Industrial Production Methods

While specific industrial production methods for 3-(Naphthalen-1-yl)azetidin-3-ol are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-yl)azetidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the naphthalene ring.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthalen-1-ylazetidin-3-one, while nucleophilic substitution can produce various azetidine derivatives with different functional groups.

Scientific Research Applications

3-(Naphthalen-1-yl)azetidin-3-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(Naphthalen-1-yl)azetidin-3-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can act as a scaffold that positions functional groups in a way that enhances binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Azetidin-2-ones: These compounds also contain an azetidine ring but differ in the position and nature of substituents.

    Oxetanes: These four-membered rings contain an oxygen atom instead of nitrogen.

Uniqueness

3-(Naphthalen-1-yl)azetidin-3-ol is unique due to the presence of both a naphthalene moiety and a hydroxyl group on the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-naphthalen-1-ylazetidin-3-ol

InChI

InChI=1S/C13H13NO/c15-13(8-14-9-13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14-15H,8-9H2

InChI Key

GYIBYLJCPPMQKB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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